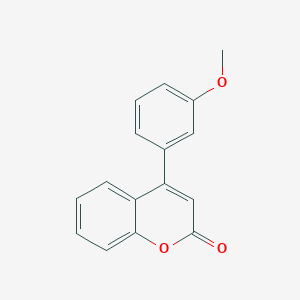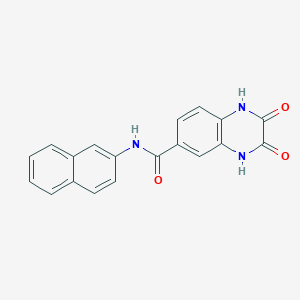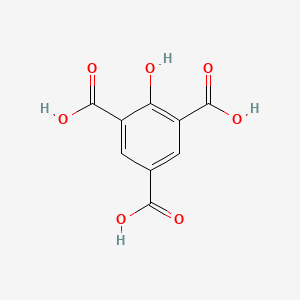![molecular formula C19H12ClF3O4S B14136876 2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol CAS No. 89274-51-1](/img/structure/B14136876.png)
2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is a complex organic compound that features a benzenesulfonyl group, a chlorinated phenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The phenolic group may also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a sulfonyl and a phenoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
CAS No. |
89274-51-1 |
|---|---|
Molecular Formula |
C19H12ClF3O4S |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C19H12ClF3O4S/c20-15-10-12(19(21,22)23)6-8-17(15)27-13-7-9-18(16(24)11-13)28(25,26)14-4-2-1-3-5-14/h1-11,24H |
InChI Key |
GVXUBVCWCOZGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
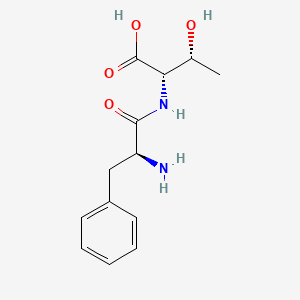
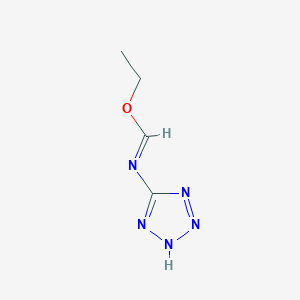
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
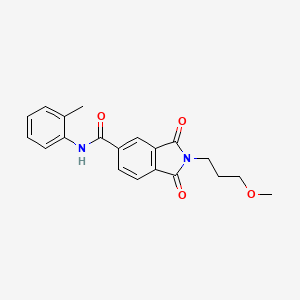
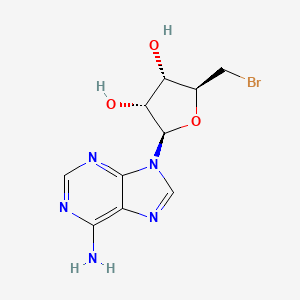
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
